

Comparative Stability of Ledipasvir D-Tartrate Formulations: A Guide for Researchers

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For drug development professionals, researchers, and scientists, understanding the stability of an active pharmaceutical ingredient (API) in its various formulated presentations is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of the stability of different **Ledipasvir D-tartrate** formulations, supported by experimental data from published studies.

Ledipasvir, a potent direct-acting antiviral agent against the hepatitis C virus (HCV), is formulated in combination with Sofosbuvir. The stability of **Ledipasvir D-tartrate** can be influenced by the formulation composition and manufacturing process. This guide will delve into the stability of a conventional tablet formulation and an oral granule formulation under various stress conditions.

Comparative Stability Data

The following tables summarize the degradation of Ledipasvir in a generic tablet formulation when subjected to forced degradation conditions. This data provides insights into the inherent stability of the molecule.

Table 1: Forced Degradation of Ledipasvir in a Generic Tablet Formulation



Stress Condition	Reagent/Condi tion	Duration	Temperature	Ledipasvir Degradation (%)
Acid Hydrolysis	0.1 N HCl	7 hours	70°C	Significant
Base Hydrolysis	0.1 N NaOH	7 hours	70°C	Significant
Oxidative	6% H ₂ O ₂	24 hours	70°C	Significant
Thermal	Dry Heat	21 days	50°C	Stable
Photolytic	Direct Sunlight	21 days	Ambient	Stable

Data compiled from studies on forced degradation of Ledipasvir.[1][2]

In contrast to the forced degradation of the tablet formulation, stability data for an oral granule formulation of Ledipasvir/Sofosbuvir is available from regulatory documents.

Table 2: Stability of Ledipasvir/Sofosbuvir Oral Granules

Storage Condition	Duration	Observation
30°C / 75% RH (Long-term)	12 months	Mean dissolution of >93% for Ledipasvir in 30 minutes.

Data from FDA assessment of Harvoni® (Ledipasvir/Sofosbuvir) oral granules.

While a direct head-to-head stability comparison under identical accelerated conditions is not publicly available, the data suggests that both the tablet and oral granule formulations are designed to be stable under their recommended storage conditions. The forced degradation studies on the tablet formulation highlight the susceptibility of Ledipasvir to hydrolytic and oxidative degradation, a crucial consideration during formulation development and manufacturing.

Experimental Protocols



Detailed methodologies are essential for reproducing and verifying stability studies. The following are typical experimental protocols used for assessing the stability of **Ledipasvir D-tartrate** formulations.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated stability-indicating HPLC method is crucial for separating and quantifying Ledipasvir from its degradation products.

- Chromatographic System: A reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is commonly used.[3][4]
- Mobile Phase: A typical mobile phase consists of a mixture of an acidic aqueous buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent like acetonitrile, often in a gradient or isocratic elution mode.[3][4]
- Flow Rate: A flow rate of 1.0 mL/min is generally employed.[3]
- Detection: A photodiode array (PDA) detector set at the λmax of Ledipasvir (around 270 nm) is used for detection and quantification.[3][4]
- Sample Preparation: Tablets are typically powdered, and a quantity equivalent to a single dose is dissolved in a suitable solvent, sonicated, and filtered before injection into the HPLC system.[1][5]

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to demonstrate the specificity of the analytical method.

 Acid Hydrolysis: A solution of the drug product is refluxed with 0.1 N hydrochloric acid at an elevated temperature (e.g., 70°C) for a specified period. The solution is then neutralized before analysis.[1]

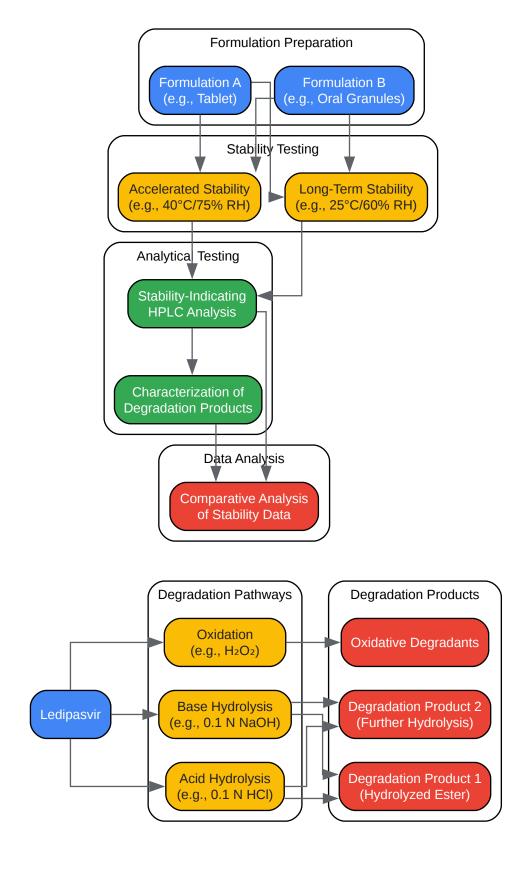


- Base Hydrolysis: A solution of the drug product is refluxed with 0.1 N sodium hydroxide at an elevated temperature (e.g., 70°C). The resulting solution is neutralized prior to analysis.[1]
- Oxidative Degradation: The drug product solution is treated with hydrogen peroxide (e.g., 6%) at an elevated temperature (e.g., 70°C).[1]
- Thermal Degradation: The solid drug product is exposed to dry heat in an oven at a specific temperature (e.g., 50°C) for an extended period.[1]
- Photolytic Degradation: The drug product is exposed to UV light or direct sunlight for a defined duration as per ICH Q1B guidelines.[1]

Visualizations Experimental Workflow for Comparative Stability Studies

The following diagram illustrates a typical workflow for conducting a comparative stability study of different drug formulations.





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